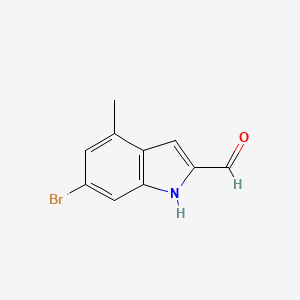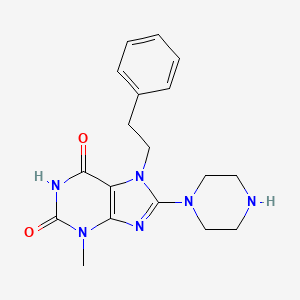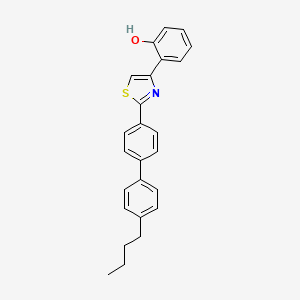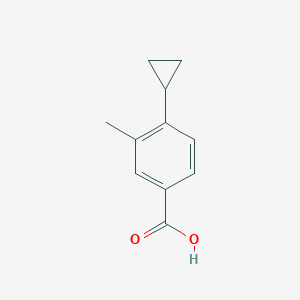![molecular formula C9H17Cl2N B2897260 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2044901-63-3](/img/structure/B2897260.png)
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is of interest due to its unique bicyclic framework, which imparts specific chemical properties and reactivity. It is often used in various chemical syntheses and research applications.
Mécanisme D'action
Target of Action
The primary targets of 5-(Chloromethyl)-1-azabicyclo[33Compounds with similar azabicyclo structures, such as acynonapyr, have been found to exhibit high activity against spider mite species in the genera tetranychus and panonychus .
Mode of Action
For instance, nonempirical calculations suggest that 3,7-dimethyl-3,7-diaza compounds are generally more prone to adopt the “chair-boat” (CB) conformation .
Biochemical Pathways
The biochemical pathways affected by 5-(Chloromethyl)-1-azabicyclo[33The synthesis of similar azabicyclo compounds has been discussed , which could potentially provide insights into the biochemical pathways they might affect.
Result of Action
The molecular and cellular effects of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been reported to exhibit high activity against certain mite species .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been used in various environments, including vegetables, tea, citrus, cut flowers, almond, pome fruit, hops, and turf .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of a bicyclic ketone with paraformaldehyde and dimethylamine in a one-pot tandem Mannich reaction . This method is efficient and yields the desired compound in good quantities. The reaction conditions usually involve mild temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or reduce any present carbonyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce hydroxylated or carbonyl-containing compounds.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A compound with similar bicyclic structure but different functional groups.
3,9-Diazabicyclo[4.2.1]nonane: Another bicyclic compound used in synthetic chemistry.
Uniqueness
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is unique due to its chloromethyl functional group, which imparts specific reactivity not found in other similar bicyclic compounds. This makes it particularly useful in substitution reactions and as a precursor for further chemical modifications.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNZCOCKVJDSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2897178.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)


![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2897195.png)
![3,8-dinitro-6H-benzo[c]chromen-6-one](/img/structure/B2897196.png)
![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)
